2-(Acryloyloxy)ethyl octadecanoate
Description
Properties
CAS No. |
149674-64-6 |
|---|---|
Molecular Formula |
C23H42O4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-prop-2-enoyloxyethyl octadecanoate |
InChI |
InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)27-21-20-26-22(24)4-2/h4H,2-3,5-21H2,1H3 |
InChI Key |
ADKVTDKVSWFELD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acryloyloxy Ethyl Octadecanoate
Esterification Pathways for Long-Chain Acrylate (B77674) Monomers
The formation of the ester linkages in 2-(Acryloyloxy)ethyl octadecanoate can be achieved through several established esterification pathways. These methods are tailored to handle the specific reactivity of the precursors, namely a derivative of octadecanoic acid (stearic acid) and a derivative of acrylic acid.
Direct Esterification Techniques
Direct esterification, often referred to as Fischer-Speier esterification, is a fundamental method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com For the synthesis of this compound, this would typically involve the reaction of stearic acid (octadecanoic acid) with 2-hydroxyethyl acrylate (HEA). The reaction is reversible and requires the removal of water to drive the equilibrium towards the product side.
A continuous process for producing 2-octyl acrylate by reacting acrylic acid with 2-octanol (B43104) utilizes a sulfonic acid catalyst and polymerization inhibitors. google.com The water formed during this esterification is removed as a heteroazeotropic mixture with the alcohol, which is then separated and recycled. google.com This principle can be applied to the synthesis of the target molecule. The reaction would be conducted in a reactor surmounted by a distillation column to facilitate water removal.
Table 1: Typical Conditions for Direct Esterification of Acrylates
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Carboxylic Acid (e.g., Acrylic Acid) & Alcohol (e.g., 2-Octanol) | google.com |
| Catalyst | Sulfonic acid | google.com |
| Inhibitors | Polymerization inhibitors are required | google.com |
| Water Removal | Azeotropic distillation with the alcohol reactant | google.com |
| Purification | Distillation and recycling of unreacted materials | google.com |
The modification of polymers containing 2-hydroxyethyl methacrylate (B99206) (a related monomer) through esterification with various acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) further illustrates the versatility of esterification reactions to form the required C-O bond. jocpr.com
Transesterification Processes
Transesterification is another key pathway where an ester is reacted with an alcohol to produce a different ester and a different alcohol. This method can be advantageous by using readily available esters as starting materials. For the synthesis of this compound, a potential route could involve the reaction of methyl or ethyl stearate (B1226849) with 2-hydroxyethyl acrylate, or alternatively, the reaction of methyl or ethyl acrylate with 2-hydroxyethyl stearate.
The production of 2-octyl acrylate can be achieved via transesterification of a light alcohol acrylate (like ethyl acrylate) with 2-octanol. google.com This process often employs titanate-based catalysts, such as ethyl titanate or 2-octyl titanate, and is performed at temperatures between 90°C and 130°C. google.com The reaction is carried out in a reactor equipped with a distillation column to remove the light alcohol (e.g., ethanol) formed as a byproduct, thereby shifting the equilibrium towards the product. google.com
A similar strategy is used for producing (meth)acryloyloxyethyltrimethylammonium chloride, where a (meth)acrylate is reacted with 2-chloroethanol. google.com The process involves heating the reactants with a catalyst and a polymerization inhibitor, while continuously removing the small molecule alcohol byproduct via distillation. google.com
Table 2: Comparative Data for Transesterification Processes
| Product | Reactants | Catalyst | Temperature | Key Feature | Source |
|---|---|---|---|---|---|
| 2-Octyl Acrylate | Ethyl Acrylate & 2-Octanol | Ethyl Titanate or 2-Octyl Titanate | 90-130°C | Continuous removal of ethanol (B145695) byproduct | google.com |
Enzymatic Synthesis Approaches Utilizing Lipases for Acrylate Esterification
Enzymatic synthesis using lipases has emerged as a green and highly selective alternative to conventional chemical catalysis. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high specificity, which reduces the formation of byproducts.
The synthesis of various esters using immobilized lipases is well-documented. For instance, octyl formate (B1220265) has been synthesized with a conversion of 96.51% using immobilized Novozym 435 (Candida antarctica lipase (B570770) B). nih.gov The reaction involved formic acid and octanol (B41247) at 40°C. nih.gov Similarly, high yields (>95%) of oleyl oleate, a wax ester, were achieved from oleic acid and oleyl alcohol using Novozym 435 at 40-50°C. researchgate.net The hydrophobicity of the solvent is a critical parameter, with nonpolar solvents generally providing better results. researchgate.net
A chemo-enzymatic approach has been used to synthesize ferulate conjugates by using an immobilized lipase (Lipolase 100T) for the transesterification of vinyl ferulate to an arabinofuranoside, achieving yields up to 86%. arxiv.org Furthermore, octacosanol (B124162) lipoate was synthesized with a conversion rate of 98.1% in just 2 hours, reacting lipoic acid and octacosanol using Candida sp. 99-125 lipase as the catalyst. nih.gov These examples demonstrate the high efficiency and mild conditions characteristic of lipase-catalyzed ester synthesis, a methodology directly applicable to producing this compound from stearic acid and 2-hydroxyethyl acrylate.
Table 3: Research Findings on Lipase-Catalyzed Ester Synthesis
| Product | Lipase Used | Substrates | Temp. | Yield/Conversion | Source |
|---|---|---|---|---|---|
| Octyl Formate | Novozym 435 | Formic Acid, Octanol | 40°C | 96.51% Conversion | nih.gov |
| Oleyl Oleate | Novozym 435 | Oleic Acid, Oleyl Alcohol | 40-50°C | >95% Yield | researchgate.net |
| Octacosanol Lipoate | Candida sp. 99-125 | Lipoic Acid, Octacosanol | 50°C | 98.1% Conversion | nih.gov |
Functionalization and Derivatization Strategies for Octadecanoate Precursors
Instead of building the molecule through esterification as the final step, an alternative approach involves preparing a functionalized octadecanoate precursor which is then modified to introduce the acrylate group.
Introduction of Acryloyl Functionality to Octadecanoic Acid Derivatives
This strategy involves first synthesizing an intermediate like 2-hydroxyethyl octadecanoate, which is then esterified with acrylic acid or one of its derivatives (e.g., acryloyl chloride) to yield the final product. The initial synthesis of 2-hydroxyethyl octadecanoate can be achieved via the direct esterification of octadecanoic acid with ethylene (B1197577) glycol.
The subsequent introduction of the acryloyl group is a standard esterification. The reaction of an alcohol with an acid chloride is a common method for forming esters and is often preferred when one of the parent acids or alcohols is sensitive to the conditions of direct acid-catalyzed esterification. This approach is analogous to the modification of 2-hydroxyethyl methacrylate polymers, where the hydroxyl group is esterified without altering the existing ester or vinyl groups in the molecule. jocpr.com A chemo-enzymatic pathway has also been demonstrated for producing methacrylate monomers from bio-based lactones, highlighting the use of enzymes for the selective acylation of hydroxyl groups. researchgate.net
Chemo- and Regioselective Functionalization of Unsaturated Fatty Acid Chains
When starting from an unsaturated C18 fatty acid like oleic acid, chemo- and regioselective functionalization becomes crucial. The goal is to introduce a functional group, such as a hydroxyl group, at a specific position on the fatty acid chain that can then be acrylated, without affecting the carboxylic acid moiety.
For example, the double bond in oleic acid could be epoxidized and subsequently opened with a nucleophile to introduce a hydroxyl group. The challenge lies in controlling the regioselectivity of the ring-opening and the chemoselectivity of the subsequent acrylation, ensuring the reaction occurs at the newly introduced hydroxyl group rather than the terminal carboxylic acid.
Research into the chemo- and regioselective functionalization of complex molecules provides a framework for such strategies. For instance, copper-catalyzed cross-coupling reactions have been developed for the selective functionalization of polyols. nih.gov Similarly, highly chemo- and regioselective organocatalytic methods have been achieved for synthesizing complex aromatic compounds, demonstrating precise control over which functional groups react. rsc.org Enzymatic approaches also offer exceptional selectivity; for example, enzymatic transesterification has been used for the regioselective functionalization of ferulate derivatives to a primary hydroxyl group. arxiv.org These advanced catalytic methods could potentially be adapted to selectively functionalize the alkyl chain of octadecanoic acid or its unsaturated precursors to create novel pathways to acrylic monomers.
Purity Assessment Methodologies for Monomer Feedstocks Prior to Polymerization
The synthesis of this compound requires high-purity monomer feedstocks to ensure the desired properties of the final product and to control the polymerization process. The primary reactants, an acrylate source and a long-chain fatty acid, must be rigorously analyzed for purity and the presence of potential inhibitors or by-products. The principal monomer feedstocks are typically an acrylic ester with a hydroxyl group, such as 2-hydroxyethyl acrylate, and octadecanoic acid (stearic acid). The purity of these precursors is paramount for achieving high molecular weight polymers and preventing undesirable side reactions.
Purity Assessment of Acrylic Acid
Acrylic acid is a fundamental precursor, often used in the synthesis of functionalized acrylates like 2-hydroxyethyl acrylate (HEA). wikipedia.orgpsu.edu Its purity is critical to prevent premature polymerization and ensure the correct stoichiometry. Several methods are employed to verify its quality.
High-performance liquid chromatography (HPLC) is a preferred technique for quantifying acrylic acid. waters.com A reverse-phase HPLC method can effectively separate acrylic acid from related compounds such as methacrylic acid and propanoic acid. osha.gov This method is highly sensitive, allowing for the detection of acrylic acid even in the presence of high concentrations of its saturated precursor, propanoic acid. osha.gov
Gas chromatography (GC) is another powerful tool, particularly for identifying and quantifying trace impurities that could affect the reaction. It can be used to detect volatile organic compounds such as furfural (B47365) and benzaldehyde (B42025), which may be present in acrylic acid at parts-per-million (ppm) levels. google.com Common impurities often found in technical-grade acrylic acid include water, acetic acid, and propionic acid. google.com Additionally, polymerization inhibitors like hydroquinone (B1673460) monomethyl ether (MeHQ), which are added for stabilization, must be monitored. petrochemistry.eu
Table 1: Analytical Methods for Acrylic Acid Purity Assessment
| Analytical Technique | Purpose | Key Findings / Parameters | Citation |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of acrylic acid and separation from polar and non-polar impurities. | The limit of detection (LOD) and limit of quantification (LOQ) for acrylic acid can be as low as 1.7 µg/mL and 2.8 µg/mL, respectively. | waters.com |
| Gas Chromatography (GC) | Detection and quantification of trace impurities. | Capable of analyzing impurities like furfural and benzaldehyde at levels below several mass ppm. | google.com |
Purity Assessment of 2-Hydroxyethyl Acrylate (HEA)
2-Hydroxyethyl acrylate is a key bifunctional monomer, providing both a polymerizable acrylate group and a hydroxyl group for subsequent esterification with stearic acid. wikipedia.org The purity of HEA is crucial as impurities can interfere with both the esterification and the final polymerization steps.
Chromatographic techniques are central to assessing HEA purity. Thin-layer chromatography (TLC) is a valuable method for the qualitative analysis of HEA and can also be used for small-scale purification. nih.gov It is effective in identifying contaminants present in commercial samples and detecting inhibitors. nih.gov For more detailed quantitative analysis and characterization, high-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are employed to determine purity and molecular weight distribution, respectively. royalsocietypublishing.org
Like other acrylates, commercial HEA is stabilized with inhibitors such as hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage and transport. psu.edu The concentration of these inhibitors must be monitored, as they can affect the initiation of the desired polymerization reaction.
Table 2: Analytical Methods for 2-Hydroxyethyl Acrylate (HEA) Purity Assessment
| Analytical Technique | Purpose | Key Findings / Parameters | Citation |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Qualitative analysis, detection of contaminants and inhibitors. | Recommended systems include silica (B1680970) gel with mobile phases like n-hexane-diethyl ether. Can detect inhibitors via a drop-test with diazotised sulphanilic acid. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination. | Used to confirm the structural characteristics and purity of HEA derivatives. | royalsocietypublishing.org |
Purity Assessment of Stearic Acid (Octadecanoic Acid)
Stearic acid provides the long alkyl chain necessary for the final properties of this compound. Its purity, particularly the absence of other fatty acids and mineral acids, is essential for a clean and efficient esterification reaction. The United States Pharmacopeia (USP) provides comprehensive monographs for stearic acid analysis. usp.orguspnf.com
Gas chromatography (GC) is the standard method for determining the fatty acid composition. usp.orgdrugfuture.com The analysis is typically performed after converting the fatty acids into their more volatile methyl esters. This allows for the precise quantification of stearic acid and common fatty acid impurities, such as palmitic acid. USP standards specify acceptable percentages for stearic acid and the sum of stearic and palmitic acids. usp.org
Differential Scanning Calorimetry (DSC) offers an alternative method for purity determination by analyzing the melting characteristics of the sample. The melting heat flow pattern is compared against a standard to calculate purity. google.com Other fundamental tests include determining the freezing point, which is a key physical characteristic for identification, and tests for acidity. usp.org An acidity test by titration measures the amount of free acid, while a specific test for mineral acidity ensures no strong acid contaminants are present. usp.org
Table 3: Analytical Methods for Stearic Acid Purity Assessment
| Analytical Technique | Purpose | Key Findings / Parameters | Citation |
|---|---|---|---|
| Gas Chromatography (GC) | Determination of fatty acid composition. | The sample is derivatized to methyl esters. USP standards require specific percentages, e.g., for "stearic acid 95," NLT 90.0% stearic acid, and the sum of stearic and palmitic acid must be NLT 96.0%. | usp.org |
| Differential Scanning Calorimetry (DSC) | Purity determination via thermal analysis. | Compares the melting heat flow spectrum of the sample to a standard curve. The melting peak for stearic acid occurs between 68-85°C. | google.com |
| Titration | Measurement of Acid Value. | The sample is dissolved in a neutralized solvent and titrated with potassium or sodium hydroxide. | uspnf.comdrugfuture.com |
| Freezing Point Determination | Identification and physical characterization. | A key specification in pharmacopeial monographs for identity confirmation. | usp.org |
Polymerization Kinetics and Mechanisms of 2 Acryloyloxy Ethyl Octadecanoate
Homopolymerization of 2-(Acryloyloxy)ethyl octadecanoate
Homopolymerization refers to the process where a single type of monomer, in this case, this compound, bonds together to form a polymer. The resulting polymer, poly[this compound], would consist of repeating units of the parent monomer.
Free Radical Polymerization Studies
Free radical polymerization is a common method for producing polymers from vinyl monomers. The process is initiated by free radicals, which can be generated through thermal decomposition or photochemical cleavage of an initiator molecule. This method is widely used for polymerizing acrylate (B77674) monomers. However, specific studies detailing the free radical homopolymerization of this compound could not be located. Research on analogous long-chain acrylates suggests that polymerization is feasible, but direct kinetic data for the target compound is absent from the reviewed literature. acs.org
Evaluation of Initiation Systems (e.g., Photoinitiators, Redox Initiators)
The choice of initiation system is critical in free radical polymerization as it affects the reaction rate and polymer properties.
Photoinitiators : These compounds generate initiating radicals upon exposure to ultraviolet (UV) or visible light. They are classified as Type I (unimolecular cleavage) or Type II (bimolecular hydrogen abstraction). Common photoinitiators for acrylates include acetophenones and phosphine (B1218219) oxides. mdpi.com A literature search did not yield specific studies evaluating different photoinitiator systems for the homopolymerization of this compound.
Redox Initiators : Redox initiation systems generate radicals through an oxidation-reduction reaction between two components, allowing for polymerization at lower temperatures than thermal initiation. google.com Typical redox pairs for acrylate polymerization include persulfates with reducing agents like amines or sulfites. vt.edunih.gov Despite the prevalence of this method, specific research evaluating redox initiator efficiency and performance for the homopolymerization of this compound was not found.
Kinetic Studies of Polymerization Rate and Monomer Conversion
Kinetic studies are essential for understanding the rate of polymerization, the rate of monomer consumption, and how these factors are influenced by variables such as initiator concentration, monomer concentration, and temperature. Such studies typically involve monitoring the monomer conversion over time. While kinetic models and experimental data are available for a wide range of acrylates, a specific kinetic investigation into the rate and conversion for the homopolymerization of this compound is not present in the surveyed literature.
Controlled/Living Polymerization Techniques for Poly[this compound]
Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and polydispersity. These methods are distinguished by the presence of a dynamic equilibrium between active propagating chains and dormant species.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile form of reversible deactivation radical polymerization that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. cmu.edu The control is achieved by using a thiocarbonylthio compound as a chain transfer agent (CTA). The selection of the appropriate RAFT agent is crucial and depends on the monomer being polymerized. cmu.edu While RAFT has been successfully applied to a wide variety of acrylate monomers, including long-chain fatty acrylates, specific reports detailing the RAFT homopolymerization of this compound, including kinetic data or characterization of the resulting polymer, could not be identified in the literature. acs.org
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains. mdpi.com This method has been extensively used for the controlled polymerization of various acrylates, yielding well-defined polymers. Studies have demonstrated the successful ATRP of stearyl acrylate and lauryl acrylate. researchgate.netacs.org However, a dedicated study on the ATRP of this compound, providing details on suitable catalyst/ligand systems, kinetic parameters, or the properties of the resulting poly[this compound], was not found during the literature review.
Anionic Polymerization Methodologies for Long-Chain Acrylates
The controlled polymerization of acrylates, including long-chain variants like this compound, via anionic methods is inherently challenging. cmu.edu The primary difficulty stems from side reactions involving the ester group of the monomer and the highly reactive carbanionic propagating chain end. researchgate.net These undesirable reactions, such as backbiting (intramolecular cyclization) and termination reactions with the carbonyl group, can lead to chain death, branching, and a broad molecular weight distribution in the final polymer. researchgate.netlibretexts.org
To achieve a "living" anionic polymerization, where termination and chain transfer reactions are minimized, stringent reaction conditions are typically required. libretexts.orgrsc.org A crucial parameter is temperature; polymerizations are often conducted at cryogenic temperatures, such as -78 °C, to suppress the side reactions. researchgate.net However, maintaining such low temperatures on an industrial scale presents significant economic and environmental challenges. researchgate.net
Several strategies have been developed to overcome these limitations and gain better control over the anionic polymerization of alkyl acrylates:
Use of Ligands and Additives: The addition of specific ligands or additives can stabilize the propagating anionic center. Lithium chloride (LiCl) has been shown to break up aggregates of growing chain ends and form more defined, less reactive species, leading to polymers with narrower molecular weight distributions. cmu.edu Similarly, bulky Lewis acids like alkylaluminum bisphenoxides can coordinate to the carbonyl group of the monomer and the propagating chain end, moderating reactivity and enabling polymerization at higher temperatures. nii.ac.jprsc.org Bidentate alkoxides have also been explored as ligands to control the polymerization of butyl acrylate, with varying degrees of success depending on their structure. cmu.edu
Initiator Selection: The choice of initiator is critical. Sterically hindered initiators are often preferred to minimize side reactions at the outset of the polymerization. cmu.edu
Group Transfer Polymerization (GTP): As an alternative, Group Transfer Polymerization (GTP) offers a method for the controlled polymerization of acrylates at or above room temperature. cmu.edu GTP is, in principle, a repeated Michael reaction initiated by a silyl (B83357) ketene (B1206846) acetal (B89532) in the presence of a catalyst. Electrophilic catalysts generally yield better results for acrylic esters compared to the nucleophilic catalysts used for methacrylates. cmu.edu
The living anionic polymerization of acrylates with primary and secondary carbon atoms linked to the ester group, such as in this compound, remains a complex field. researchgate.net The tendency for side reactions generally increases as the length of the alkyl group in the acrylate decreases. cmu.edu While direct studies on the anionic polymerization of this compound are not widely published, the principles established for other long-chain acrylates like stearyl acrylate and butyl acrylate provide a foundational understanding of the expected challenges and potential solutions. cmu.educmu.edu
Copolymerization Strategies Involving this compound
Copolymerization significantly broadens the applications of this compound by allowing the creation of materials with tailored properties. By combining its hydrophobic, crystalline side-chain with other monomers, a wide spectrum of functional polymers can be achieved.
Radical Copolymerization with Diverse Comonomers
Radical polymerization is a robust and widely used method for copolymerizing this compound with a variety of comonomers.
Hydrophilic Monomers (e.g., acrylamide (B121943), N-isopropylacrylamide)
The copolymerization of this compound with hydrophilic monomers produces amphiphilic copolymers. These polymers can self-assemble in aqueous solutions or act as stabilizers and property modifiers in emulsions. For instance, copolymers with acrylamide are of interest. A patented method describes the copolymerization of [2-(acryloyloxy)ethyl]trimethylammonium chloride (a structurally related cationic acrylate) with acrylamide in molar ratios ranging from 5:95 to 25:75 to produce cationic copolymers for various applications. google.com This is often achieved through aqueous solution polymerization using redox or photoinitiators. google.com The resulting copolymers combine the hydrophilicity of the acrylamide units with the properties imparted by the acrylate comonomer.
Hydrophobic Monomers (e.g., styrene (B11656), other alkyl acrylates/methacrylates)
Copolymerization with other hydrophobic monomers allows for the fine-tuning of thermal and mechanical properties. Stearyl acrylate (SA), which is structurally very similar to the octadecanoyl portion of this compound, has been extensively copolymerized with monomers like styrene, methyl methacrylate (B99206) (MMA), and butyl acrylate (BA). cmu.eduresearchgate.net In emulsion polymerization systems, incorporating stearyl acrylate with styrene or butyl acrylate has been shown to influence particle size and molecular weight. cmu.edu For example, increasing the stearyl acrylate content from 10% to 40% in a styrene copolymerization reduced the particle size from 766 nm to 494 nm while increasing the molecular weight from 110,000 to 397,000 g/mol . cmu.edu This effect is attributed to the formation of more hydrophobic oligomers that favor homogeneous nucleation, leading to a higher number of smaller particles. cmu.edu
The below table summarizes the effect of stearyl acrylate content on the properties of styrene/stearyl acrylate copolymers produced by emulsion polymerization.
| Experiment | Styrene (wt%) | Stearyl Acrylate (wt%) | Particle Size (nm) | Molecular Weight ( g/mol ) |
| 1 | 90 | 10 | 766 | 110,000 |
| 2 | 80 | 20 | 632 | 195,000 |
| 3 | 70 | 30 | 545 | 280,000 |
| 4 | 60 | 40 | 494 | 397,000 |
Data sourced from cmu.edu
Integration with Other Bio-Based Monomers
The integration of this compound with other monomers derived from renewable resources is a key strategy in developing sustainable polymers. The long octadecanoate chain is itself often derived from natural fats and oils, such as stearic acid. Copolymerizing it with other bio-based monomers, such as those derived from lactic acid, succinic acid, or other fatty acids, can lead to polymers with a high content of renewable carbon and tailored biodegradability and performance characteristics. Research in this area leverages the principles of green chemistry to create functional materials from sustainable feedstocks.
Controlled Copolymerization to Achieve Defined Polymer Architectures (e.g., block, graft copolymers)
To synthesize polymers with precise, well-defined architectures such as block or graft copolymers, controlled radical polymerization (CRP) techniques are employed. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer control over molecular weight, polydispersity, and chain structure.
For example, ATRP has been successfully used to synthesize triblock copolymers of poly(octadecyl acrylate-b-styrene-b-octadecyl acrylate). ijeas.org This technique allows for the sequential addition of monomer blocks, creating a defined structure where the hydrophobic, crystalline poly(octadecyl acrylate) end-blocks flank a central polystyrene block. Such architectures are valuable for creating thermoplastic elastomers or phase-separating materials.
Similarly, RAFT polymerization has been used to create novel temperature and pH-responsive copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride and 2-(diethylamino)ethyl acrylate. rsc.org A key finding in this system was that the reactivity ratios were close to one, meaning the copolymer composition was nearly identical to the comonomer feed composition, regardless of conversion. rsc.org This allows for the synthesis of highly homogeneous copolymer chains. rsc.org Applying such controlled techniques to this compound would enable the creation of advanced materials, such as amphiphilic block copolymers for drug delivery or graft copolymers for use as viscosity index improvers or pour point depressants in lubricants.
The table below presents findings from the synthesis of high molecular weight poly(stearyl acrylate) (PSA) using the ATRP method, which demonstrates the feasibility of controlled polymerization for long-chain acrylates.
| Polymer | Polymerization Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Latent Heat of Fusion (J/g) |
| PSA-1 | 4 | 58,000 | 85,000 | 1.46 | 88.9 |
| PSA-2 | 8 | 151,000 | 185,000 | 1.22 | 98.5 |
| PSA-3 | 12 | 265,000 | 311,000 | 1.17 | 102.1 |
| PSA-4 | 24 | 439,000 | 525,000 | 1.20 | 107.7 |
Data sourced from ijeas.org
Reactivity Ratios and Compositional Drift Investigations in Copolymerization Systems
Reactivity ratios (r) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the comonomer. The ratio is defined as r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the addition of monomer 1 (M₁) to a chain ending in M₁•, and k₁₂ is the rate constant for the addition of monomer 2 (M₂) to a chain ending in M₁•.
Table 1: Reactivity Ratios for Copolymerization of Bulky Acrylates with Comonomers
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Source |
| Styrene | 2-Ethylhexyl Acrylate (EHA) | 0.926 | 0.238 | Conventional Radical | frontiersin.org |
| Acrylamide (AM) | 2-Ethylhexyl Acrylate (EHA) | 0.913 | 0.477 | Free Radical | bas.bg |
This data illustrates that the reactivity of a bulky acrylate like EHA is often lower than that of its comonomer (as r₂ < 1), indicating a tendency for the comonomer to be incorporated into the polymer chain.
This disparity in monomer reactivities leads to a phenomenon known as compositional drift . tue.nl During a batch copolymerization, if one monomer is consumed more rapidly than the other, the composition of the monomer feed changes over time. tue.nl Consequently, the composition of the polymer chains formed at the beginning of the reaction will differ from those formed towards the end, resulting in a heterogeneous copolymer product. tue.nl For example, in the Styrene-EHA system, the higher reactivity ratio of styrene (r₁ = 0.926) compared to EHA (r₂ = 0.238) suggests that styrene would be consumed preferentially, leading to a drift in the copolymer composition as the reaction progresses. frontiersin.org
To achieve copolymers with a uniform, homogeneous composition, compositional drift must be minimized. This can be accomplished through techniques such as controlled/living radical polymerization (e.g., RAFT), which can promote more uniform chain growth, or by employing a semi-batch reactor setup where the more reactive monomer is fed continuously throughout the reaction to maintain a constant monomer feed ratio. tue.nlrsc.orgrsc.org
Polymerization in Varied Media and Conditions (e.g., Bulk, Solution, Emulsion, Suspension, Aqueous Systems)
The choice of polymerization medium is heavily influenced by the solubility of the monomer and the desired polymer properties. The long C18 octadecanoate chain makes this compound a highly hydrophobic, lipophilic monomer.
Solution Polymerization Solution polymerization is a suitable method for monomers like this compound. In this technique, the monomer and initiator are dissolved in a non-reactive solvent that can solubilize the resulting polymer. Research on analogous monomers, such as the synthesis of a stearyl acrylate-co-behenyl acrylate copolymer, has been successfully performed via solution radical polymerization using toluene (B28343) as the solvent. researchgate.net This method allows for good heat control and viscosity management during the reaction.
Emulsion and Aqueous System Polymerization Polymerization in aqueous media, such as conventional emulsion polymerization, presents significant challenges for highly hydrophobic monomers like stearyl acrylate (SA) and, by extension, this compound. cmu.edu The extremely low water solubility of the monomer hinders its diffusion from monomer droplets through the aqueous phase to the growing polymer particles, which is the primary mechanism of particle growth in emulsion polymerization. cmu.edu
However, researchers have developed strategies to overcome this limitation:
Phase Transfer Agents: One effective approach involves the use of cyclodextrin (B1172386) as a phase transfer agent. Cyclodextrin can form a water-soluble complex with the hydrophobic monomer, effectively transporting it through the aqueous phase to the polymerization sites. cmu.eduresearchgate.net Studies have shown that the addition of just 5 wt.-% of cyclodextrin can facilitate the polymerization of nearly 100% of the stearyl acrylate monomer in an emulsion system. researchgate.net
Co-solvents: Another method is to increase the solubility of the hydrophobic monomer by adding a water-soluble organic solvent to the aqueous phase. It has been reported that monomers like stearyl methacrylate can be readily polymerized in stable emulsions when the aqueous medium contains 20-30% of a solvent such as methanol (B129727) or acetone. archive.org
Non-Aqueous Emulsion Polymerization An alternative is non-aqueous emulsion polymerization. For example, the RAFT polymerization of N-(2-acryloyloxy)ethyl pyrrolidone has been conducted in a non-polar solvent (n-dodecane) using a poly(stearyl methacrylate) (PSMA) macromonomer as a stabilizer. rsc.org This demonstrates the utility of stearyl-containing polymers in stabilizing polymerizations in non-polar media.
Bulk and Suspension Polymerization
Bulk Polymerization: This method involves polymerizing the monomer in its pure form without any solvent. While efficient, it is often difficult to control for high-molecular-weight acrylates due to challenges in heat dissipation and the potential for autoacceleration (the Trommsdorff–Norrish effect), which can lead to runaway reactions. No specific literature was found detailing the bulk polymerization of this compound.
Suspension Polymerization: In this process, the water-insoluble monomer is dispersed as fine droplets in an aqueous medium with the aid of a stabilizer. Polymerization occurs within these individual droplets. This method is generally suitable for hydrophobic monomers, but specific studies employing suspension polymerization for this compound or stearyl acrylate were not identified in the searched literature.
Polymer Structure, Morphology, and Assembly of Poly 2 Acryloyloxy Ethyl Octadecanoate
Microstructure and Stereoregularity of Polymers
The microstructure of poly[2-(acryloyloxy)ethyl octadecanoate] (PAEO) is fundamentally defined by the arrangement of its monomer units along the polymer chain. The stereoregularity, or tacticity, of the polymer backbone significantly influences its physical and thermal properties. While specific quantitative data on the tacticity of PAEO is not extensively detailed in the available literature, the general principles of acrylate (B77674) polymerization suggest that its stereochemistry can be controlled to some extent during synthesis.
Supramolecular Assembly and Self-Organization of Long-Chain Acrylate Polymers
The defining feature of poly[this compound] and similar long-chain acrylate polymers is their ability to self-organize into ordered supramolecular structures. This behavior is driven by the micro-phase separation between the polar polymer backbone and the nonpolar, long alkyl side chains. The octadecanoyl side chains can crystallize into lamellar structures, leading to a highly ordered, comb-like polymer morphology.
This self-organization is a key factor in the thermomechanical properties of these materials. The crystalline side-chain domains act as physical crosslinks at temperatures below their melting point, imparting solid-like properties to the material. Upon heating above the side-chain melting temperature, these physical crosslinks are disrupted, and the polymer exhibits liquid-like behavior. This reversible thermal transition is a hallmark of side-chain crystalline polymers.
Micellization Behavior in Selective Solvents
In selective solvents, which are good solvents for one part of the polymer (e.g., the backbone) and poor solvents for another (e.g., the side chains), poly[this compound] can form micelles. This process is driven by the solvophobic interactions of the long alkyl side chains.
For instance, in a solvent that favorably interacts with the acrylate backbone, the polymer chains will aggregate to shield the insoluble octadecanoyl side chains from the solvent, forming a core-shell structure. The core of the micelle would consist of the aggregated, crystalline side chains, while the corona would be formed by the solvated, flexible polymer backbones. The critical micelle concentration (CMC) and the size and shape of the resulting micelles are dependent on factors such as the polymer's molecular weight, the specific solvent used, and the temperature.
Formation of Nanostructures (e.g., Nanoparticles, Nanofibers)
The self-assembly properties of poly[this compound] can be harnessed to create various nanostructures.
Nanoparticles: PAEO nanoparticles can be prepared using techniques such as nanoprecipitation or emulsion polymerization. In nanoprecipitation, a solution of the polymer in a good solvent is rapidly mixed with a non-solvent, causing the polymer to precipitate into nanoparticles. The size and morphology of these particles can be controlled by adjusting parameters like the initial polymer concentration and the mixing rate. These nanoparticles often exhibit a core-shell structure, with the crystalline side chains forming the core.
Nanofibers: Electrospinning is a common technique used to produce nanofibers from polymer solutions. A solution of PAEO can be electrospun to form continuous nanofibers. The alignment of the polymer chains and the crystallization of the side chains within the nanofibers can be influenced by the electrospinning parameters, such as the applied voltage and the solution flow rate. These nanofibers can have applications in areas such as filtration, tissue engineering, and sensor technology due to their high surface area-to-volume ratio.
Crosslinking Mechanisms and Network Formation in Poly[this compound] Systems
Crosslinking, the process of forming connections between polymer chains, is crucial for enhancing the mechanical properties and solvent resistance of poly[this compound]. Both covalent and physical crosslinking strategies can be employed.
Covalent Crosslinking Approaches
Covalent crosslinks introduce permanent chemical bonds between the polymer chains, leading to the formation of a robust and stable network. This can be achieved by incorporating a difunctional or multifunctional monomer during the polymerization of this compound. For example, a diacrylate monomer can be included in the polymerization mixture. This crosslinker will be randomly incorporated into the growing polymer chains, and its two acrylate groups can react with different chains, thus creating a covalent link.
The density of these crosslinks, which is controlled by the concentration of the crosslinking agent, will determine the final properties of the network, such as its swelling behavior and mechanical strength.
Physical Crosslinking and Gelation Phenomena
Physical crosslinks are non-covalent, reversible associations between polymer chains. In the case of poly[this compound], the primary mechanism for physical crosslinking is the crystallization of the long octadecanoyl side chains.
Below the melting temperature of these side chains, they pack into ordered lamellar structures, creating crystalline domains that act as physical junctions, effectively holding the polymer chains together and forming a thermoreversible gel or a solid-like material. The strength and stability of this physical network are dependent on the degree of crystallinity of the side chains. When the temperature is raised above the melting point of the side-chain crystals, these physical crosslinks are disrupted, and the material flows like a viscous liquid. This reversible gel-sol transition is a key characteristic of these materials and is exploited in applications such as shape-memory polymers and temperature-sensitive adhesives.
Advanced Materials Applications of Poly 2 Acryloyloxy Ethyl Octadecanoate and Its Copolymers
Applications in Coatings and Adhesives Formulations
The incorporation of long, hydrophobic alkyl chains, such as octadecyl groups, into a polymer backbone significantly influences its properties, making it suitable for various coating and adhesive applications. These polymers are valued for imparting hydrophobicity, flexibility, and improved adhesion to non-polar surfaces.
Copolymers containing stearyl acrylate (B77674) (SA) or octadecyl acrylate (ODA) are utilized to modify surface properties and enhance adhesion. The long C18 chain provides a non-polar character to the polymer, which improves its affinity for hydrophobic substrates. This is particularly useful in formulations for protective and decorative coatings. researchgate.net
Research has shown that acrylate copolymers with long-chain alkyl groups are critical for applications such as waterproofing agents and dispersants. scirp.org For instance, modifying waterborne polyurethane with octadecyl acrylate can yield a material with a long-chain hydrophobic alkyl structure, significantly enhancing its water-repellent properties. sfdchem.com The water repellency can be controlled by adjusting the content of the octadecyl acrylate in the copolymer. sfdchem.com In one study, increasing the octadecyl acrylate content in a waterborne polyurethane formulation effectively reduced the water absorption of the resulting film to as low as 4.25% and significantly increased the water contact angle on coated fabrics. sfdchem.com
Copolymers of stearyl acrylate can be prepared with a variety of other monomers, including (meth)acrylic acid and its esters, vinyl acetate, and styrene (B11656), allowing for the fine-tuning of properties for specific applications like release paper coatings and slip-coatings. basf.comjamorin.comimcd.de
The incorporation of the long C18 chain can impart desirable properties to the cured film, such as hydrophobicity, chemical resistance, flexibility, and low shrinkage. sfdchem.combasf.com In the design of smart materials, photoinitiators are used to trigger the free radical bulk polymerization of hydrophobic monomers like stearyl methacrylate (B99206) (a related C18 monomer) with hydrophilic monomers to form functional hydrogels. acs.org This principle of photopolymerization is central to the formation of films and coatings with tailored properties.
Polymeric Viscosity Modifiers and Rheology Control Agents in Lubricants
Polymers containing long alkyl side chains are widely used as additives in lubricating oils to improve their viscosity-temperature characteristics. These are known as viscosity index (VI) improvers and pour-point depressants (PPDs).
Copolymers based on octadecyl acrylate have been shown to be effective as PPDs for waxy crude oils. bohrium.comresearchgate.netaimspress.com The long alkyl chains of the polymer interact with the wax crystals that form in the oil at low temperatures, modifying their size and shape. This interaction prevents the formation of a large, interlocking wax crystal network, thereby lowering the temperature at which the oil ceases to flow (the pour point). sfdchem.com
In one study, a copolymer of octadecyl acrylate and vinyl neodecanoate (PODA-co-VND) was synthesized and tested as a PPD. The polymer with a 1:1 molar ratio of the monomers was most effective, achieving a pour point reduction of 12°C. acs.org When this polymer was incorporated with oleic acid-modified graphene oxide to form a nanohybrid, the pour point was reduced by more than 30°C, and the viscosity was reduced by approximately 86%. acs.org
The effectiveness of these polymers is attributed to the co-crystallization of their long alkyl side chains with the n-alkanes present in the oil. This disrupts the normal wax crystallization process. The table below summarizes the performance of PODA-co-VND and its nanohybrid as a pour point depressant.
| Additive | Monomer Molar Ratio (ODA:VND) | Additive Concentration | Pour Point Reduction (°C) | Viscosity Reduction (%) |
| PODA-co-VND | 1:1 | - | 12 | - |
| PODA-co-VND/OL-GO Hybrid | 1:1 | 0.5% | >30 | ~86 |
Table based on data from a 2021 study on waxy oil pour point depressants. acs.org
Development of Hydrogels and Superabsorbent Materials
The combination of a hydrophobic long-chain alkyl acrylate with a hydrophilic monomer allows for the creation of amphiphilic copolymers that can form hydrogels with unique, "smart" properties.
While direct studies on dye and heavy metal removal using Poly[2-(acryloyloxy)ethyl octadecanoate] hydrogels are scarce, the fundamental principle of using functionalized polymers for adsorption is well-established. For instance, a related polymer, poly[2-(acryloyloxy)ethyl] trimethylammonium chloride, which has a charged functional group, has been studied for the removal of heavy metal ions like Cr(VI) and Cr(III) from water. This demonstrates the potential of acrylate-based polymers in separation processes. The specific functionality of the polymer chain is key to its adsorption capabilities.
The most significant application of copolymers of stearyl acrylate in the hydrogel field is the development of temperature-responsive, shape-memory materials. researchgate.netnih.gov This behavior is driven by the crystallization and melting of the long C18 stearyl side chains within the hydrogel network. researchgate.netnih.gov
At temperatures below the melting point of the stearyl side chains, these chains organize into crystalline domains, making the hydrogel hard and opaque. researchgate.netnih.gov When the temperature is raised above the melting point, these crystalline domains melt, and the hydrogel becomes soft, flexible, and translucent. researchgate.netnih.gov This transition is reversible and forms the basis of the shape-memory effect. A deformed object at a high temperature can be cooled to fix its temporary shape. Upon reheating, it will recover its original shape.
A study on poly(stearyl acrylate-co-acrylamide) hydrogels demonstrated this hard-to-soft transition and shape-memory function. researchgate.net Similarly, hydrogels made from stearyl acrylate (SA) and methoxy (B1213986) poly(ethylene glycol) acrylate (MPGA) exhibit a crystalline-to-amorphous transition at around 40°C. nih.govbohrium.com The transition temperature can be tuned by altering the ratio of the hydrophobic (SA) and hydrophilic (MPGA) monomers. nih.gov
The table below shows the effect of the mole fraction of stearyl acrylate (xSA) on the crystallization temperature (Tc) of poly(SA-co-MPGA) hydrogels.
| Mole Fraction of Stearyl Acrylate (xSA) | Crystallization Temperature (Tc) (°C) |
| 0.5 | 43.3 |
| 0.7 | 39.8 |
| 0.8 | 41.1 |
Table based on data from a 2017 study on thermosensitive shape-memory hydrogels. nih.gov
Copolymers of N-isopropylacrylamide and stearyl acrylate also form thermo-responsive materials. The hydrophobic interactions of the stearyl side chains create physical cross-links, making the hydrogel insoluble in water at room temperature. nih.gov These smart hydrogels have potential applications in intelligent biomaterials, such as artificial muscles, tendons, and ligaments, due to their robust mechanical properties and tunable responsiveness. nih.gov
Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. This process involves polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. These tailored recognition sites allow the MIP to selectively rebind the target molecule from a complex mixture.
While the long alkyl chain of this compound could theoretically offer unique hydrophobic interactions within a polymer matrix, no studies were found that have utilized this specific monomer for the creation of MIPs. Research in the field of MIPs for selective recognition predominantly features other functional monomers.
Nanocomposites and Hybrid Materials Derived from this compound
Nanocomposites are materials in which a polymer matrix is reinforced with nanoscale fillers, leading to enhanced properties. Hybrid materials involve the combination of two or more different materials at the nanometer or molecular level, often blending organic and inorganic components to achieve synergistic effects.
The investigation into advanced materials did not uncover any research on the incorporation of Poly[this compound] into nanocomposite or hybrid material systems. The literature on polymer nanocomposites and hybrid materials is extensive; however, it details the use of a wide array of other polymers and monomers. The specific contributions and effects of the octadecanoate side chain of Poly[this compound] in such materials have not been reported in the available scientific literature.
Mechanistic and Kinetic Investigations of Acrylate Polymerization
Elementary Reaction Steps in Radical Polymerization of Acrylates
Free-radical polymerization is a primary method for producing polyacrylates. This process is a chain reaction comprising three key stages: initiation, propagation, and termination. acs.orgyoutube.com
The kinetics of acrylate (B77674) polymerization are complex and influenced by various factors, including temperature and monomer concentration. acs.orgresearchgate.net
Initiation: This first step involves the generation of free radicals, typically from the decomposition of an initiator molecule. youtube.com The rate of initiation is crucial as it dictates the concentration of growing polymer chains. In some cases, particularly at high temperatures, acrylates can undergo thermal self-initiation, where radicals are formed from the monomer itself. upenn.eduwpmucdn.com
Termination: The growth of a polymer chain is concluded by termination reactions. This can occur through two primary mechanisms: combination, where two growing radicals combine to form a single dead polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two dead polymer chains. acs.org The termination mechanism for acrylates is complex and can be influenced by the formation of mid-chain radicals. acs.org
The table below summarizes the key kinetic parameters for the radical polymerization of acrylates.
| Kinetic Parameter | Description | Significance |
| Initiation Rate (R_i) | The rate at which primary radicals are formed from the initiator. | Determines the concentration of growing polymer chains. |
| Propagation Rate Constant (k_p) | The rate constant for the addition of a monomer to a growing polymer radical. | Influences the overall rate of polymerization and the polymer's molecular weight. |
| Termination Rate Constant (k_t) | The rate constant for the termination of two growing polymer radicals. | Affects the molecular weight and molecular weight distribution of the final polymer. |
Chain transfer is a process where the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, polymer, or solvent. wpmucdn.commdpi.com This results in the termination of the growing chain and the initiation of a new one, thereby influencing the molecular weight of the resulting polymer. wpmucdn.com
Chain Transfer to Monomer: A hydrogen atom is abstracted from a monomer molecule by the growing radical. wpmucdn.com This process is more significant at higher temperatures. wpmucdn.com
Chain Transfer to Polymer: This can be an intramolecular or intermolecular process. Intramolecular chain transfer, also known as backbiting, is particularly prevalent in acrylate polymerization. Intermolecular chain transfer leads to the formation of long-chain branches. researchgate.netupenn.edu
Chain Transfer to Solvent: The choice of solvent can significantly impact the polymerization process. Solvents with easily abstractable hydrogen atoms can act as effective chain transfer agents, leading to a reduction in the polymer's molecular weight. upenn.edu The polarity of the solvent can also influence the kinetics of chain transfer reactions. upenn.edu
Side Reactions and Their Impact on Polymer Architecture
Besides the elementary steps of polymerization, several side reactions can occur, especially at elevated temperatures. These reactions can significantly alter the final polymer architecture. acs.org
Backbiting is an intramolecular chain transfer reaction where the growing radical end of a polymer chain abstracts a hydrogen atom from a monomer unit within the same chain. researchgate.netacs.org This process is particularly significant in the polymerization of acrylates and leads to the formation of short-chain branches. researchgate.netacs.org The 1,5-backbiting mechanism, resulting in a six-membered ring transition state, is generally considered the most favorable. aiche.orgupenn.edu The extent of branching increases with temperature and is influenced by the monomer concentration. canterbury.ac.nz For long-chain acrylates, the bulky side chains can influence the propensity for backbiting.
At high temperatures, the mid-chain radicals formed through backbiting or intermolecular chain transfer can undergo β-scission. rsc.orgrsc.orgresearchgate.net This is a chain-breaking reaction that results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller radical. rsc.orgrsc.org β-scission can lead to a decrease in the average molecular weight of the polymer and the formation of low molecular weight species. rsc.orgdntb.gov.ua The occurrence of β-scission is a critical consideration in high-temperature acrylate polymerizations. rsc.orgrsc.org
Mechanistic Insights into Controlled Radical Polymerization of Acrylates
Controlled radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined architectures, including predetermined molecular weights and narrow molecular weight distributions. nih.gov These methods rely on establishing a dynamic equilibrium between active (propagating) radicals and dormant species. cmu.edu
Several CRP methods have been applied to acrylates, including:
Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal complex to reversibly activate and deactivate the growing polymer chains. nih.gov PhotoATRP, which uses light to initiate the process, has been shown to be effective for the copolymerization of acrylates with other monomers. rsc.org
Nitroxide-Mediated Polymerization (NMP): In NMP, stable nitroxide radicals are used to control the polymerization. cmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to mediate the polymerization process.
These controlled polymerization techniques provide powerful tools for synthesizing complex acrylate-based materials with tailored properties. nih.govacs.orgresearchgate.net
Role of Chain Transfer Agents in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. tcichemicals.com The key to this control lies in the selection of a suitable Chain Transfer Agent (CTA). For the polymerization of acrylates, including long-chain variants like 2-(Acryloyloxy)ethyl octadecanoate, thiocarbonylthio compounds are commonly employed as CTAs. These agents mediate the polymerization via a degenerative transfer process, establishing an equilibrium between active (propagating) and dormant polymer chains. tcichemicals.com
The use of a CTA can also influence the polymer microstructure. In acrylate polymerization, intramolecular chain transfer (backbiting) can lead to the formation of branched structures. The presence of a CTA can help to minimize branching by providing a more efficient transfer pathway for the propagating radical. rsc.org
Below is a table of representative chain transfer agents suitable for the RAFT polymerization of acrylates, which could be applied to this compound.
| Chain Transfer Agent (CTA) | Type | R Group Suitability | Z Group Suitability | Expected Polydispersity (Đ) |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | Trithiocarbonate | Good for acrylates | Good for acrylates | < 1.2 |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Dithiobenzoate | Good for acrylates | Good for acrylates | < 1.2 |
| S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | Trithiocarbonate | Good for acrylates | Good for acrylates | < 1.2 |
| Octadecyl 3-mercaptopropionate (B1240610) | Thiol | Suitable for acrylates | N/A (Conventional CTA) | > 1.5 |
This table is illustrative and based on general knowledge of acrylate polymerization, as specific data for this compound is limited.
Initiator Efficiency and Radical Flux Control in Polymerization Systems
Initiator efficiency refers to the fraction of radicals generated that successfully initiate polymerization. In the context of RAFT, a low initiator concentration relative to the CTA is typically used to minimize the number of chains initiated by the initiator alone, which would not be under the control of the RAFT process. nih.gov The rate of initiator decomposition, and thus the radical flux, must be carefully controlled to maintain the equilibrium between active and dormant species that is central to RAFT.
For a monomer like this compound, which has a high molecular weight, the polymerization is likely to be conducted in solution or bulk. The choice of initiator will depend on the polymerization temperature and the solvent used. The long alkyl chain may lead to a viscous polymerization medium, which can affect initiator efficiency due to diffusion limitations (the cage effect). mdpi-res.com
The following table presents common initiators used in radical polymerization, which could be suitable for the polymerization of this compound.
| Initiator | Chemical Name | Typical Decomposition Temperature (°C) | Solubility |
| AIBN | 2,2'-Azobis(isobutyronitrile) | 60-80 | Organic Solvents |
| BPO | Benzoyl Peroxide | 70-90 | Organic Solvents |
| KPS | Potassium Persulfate | 50-70 | Water |
| V-50 | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | 50-70 | Water |
This table provides general information on common initiators. The optimal choice would depend on specific reaction conditions.
Polymerization Reactor Engineering and Process Optimization
The design and optimization of the polymerization reactor are critical for the successful industrial-scale production of poly(this compound). The polymerization of this monomer is expected to result in a highly viscous solution or melt, which poses significant challenges for heat and mass transfer. aiche.orgresearchgate.net
Effective heat removal is crucial to prevent thermal runaways and to maintain a constant temperature, which is essential for controlled polymerization. aiche.org The high viscosity of the polymer can lead to poor mixing, resulting in broad molecular weight distributions and inconsistent product quality. Reactor design must account for these challenges. For instance, reactors with high surface area-to-volume ratios or specialized agitators can improve heat transfer and mixing. aiche.org
Different types of reactors can be used for polymerization, each with its own advantages and disadvantages. The choice of reactor will depend on the desired production scale, the polymerization method (e.g., bulk, solution, emulsion), and the properties of the monomer and polymer. researchgate.net
Process optimization involves adjusting reaction parameters such as temperature, monomer and initiator concentration, and residence time to achieve the desired polymer properties (e.g., molecular weight, polydispersity, conversion) in an efficient and reproducible manner. Modeling and simulation can be powerful tools for understanding the complex interplay of these parameters and for designing optimal operating conditions. acs.org
The table below summarizes different reactor types and their suitability for the polymerization of this compound.
| Reactor Type | Description | Suitability for High-Viscosity Polymerization | Key Considerations |
| Batch Reactor | All reactants are added at the beginning of the reaction. | Can be challenging due to poor mixing and heat transfer as viscosity increases. | Good for small-scale production and process development. |
| Semi-Batch Reactor | One or more reactants are fed to the reactor during the polymerization. | Better control over heat generation and monomer concentration. | Allows for the production of copolymers with controlled composition. |
| Continuous Stirred-Tank Reactor (CSTR) | Reactants are continuously fed, and the product is continuously removed. | Can be difficult to achieve high conversion and narrow molecular weight distribution for viscous systems. | Suitable for large-scale production of some polymer grades. |
| Tubular Reactor (Plug Flow Reactor) | Reactants flow through a tube, with polymerization occurring along the length of the tube. | Can provide better heat transfer and more uniform residence time than a CSTR. | Susceptible to fouling, especially with high-viscosity polymers. |
This table provides a general overview. The optimal reactor choice depends on the specific process and desired product characteristics.
Theoretical and Computational Studies of 2 Acryloyloxy Ethyl Octadecanoate Polymers
Molecular Modeling of Polymerization Processes
The polymerization of acrylate (B77674) monomers is a multifaceted process involving a complex network of reactions. ugent.be Molecular modeling serves as a powerful tool to unravel these intricate mechanisms, offering a window into the structure-reactivity relationships that govern polymer formation. ugent.beresearchgate.net
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a quantum chemical method extensively used to investigate the energetics and kinetics of chemical reactions, including the free-radical polymerization of acrylates. ugent.beacs.org By calculating the geometries and frequencies of reactants and transition states, DFT allows for the determination of reaction barriers and rate constants. ugent.beacs.org
DFT calculations have been instrumental in:
Predicting Propagation Rate Constants (k_p): The calculated k_p values generally mimic the qualitative polymerization trends observed experimentally, providing a reliable method for predicting the reactivity of new acrylate monomers. ugent.beresearchgate.net
Investigating Side Reactions: DFT can elucidate the role of side reactions like chain transfer, which can significantly impact polymerization. For instance, in the case of 2-dimethylaminoethyl acrylate, chain transfer was identified as a major inhibitor of polymerization. ugent.beacs.org
Understanding Self-Initiation: At high temperatures (above 373 K), some alkyl acrylates can undergo spontaneous thermal polymerization. wpmucdn.com DFT studies have helped to probe the mechanisms of this self-initiation, which can involve the formation of diradical intermediates. wpmucdn.com
Analyzing Solvent Effects: The surrounding solvent can influence reaction rates. DFT, combined with appropriate solvent models, can be used to study these effects on the polymerization process. chemrxiv.org
A key aspect of these studies is the construction of potential energy surfaces for the elementary reaction steps. For example, the energy barriers for the formation of dimers from monomers like methyl acrylate (MA), ethyl acrylate (EA), and n-butyl acrylate (nBA) have been calculated to be similar, suggesting the end-substituent group has a minor effect on this initial reaction barrier. wpmucdn.com
Below is a table summarizing calculated energy barriers for the propagation reaction of methyl acrylate with its own radical using different DFT functionals. This illustrates the sensitivity of the results to the chosen computational method.
| DFT Functional | Basis Set | Calculated Energy Barrier (kcal/mol) |
| B3LYP | cc-pVTZ | - |
| ReaxFF (trained on DFT) | - | 5.22 |
| DFT (Reference) | - | 3.93 |
| Data sourced from a study developing a reactive force field for acrylate polymerization. escholarship.org |
Monte Carlo Simulations for Polymer Microstructure and Molecular Weight Distributions
Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, they are particularly effective for simulating the complex, stochastic nature of polymerization and for predicting the resulting polymer architecture. researchgate.net Kinetic Monte Carlo (kMC) simulations, specifically, can model the evolution of a polymer system over time by considering the probabilities of various reaction events.
For acrylate polymers, kMC simulations are invaluable for investigating the detailed microstructure of copolymers, accounting for the complexities of acrylic kinetics such as backbiting, β-scission, and propagation to macromonomers. rsc.org These simulations can track individual macromolecules, providing detailed outputs that go beyond simple averages, including:
Copolymer Composition: Determining how different monomers are incorporated into the polymer chains.
Branching Density: Quantifying the extent of side chains formed through reactions like backbiting.
Chain Length Distribution: Predicting the distribution of molecular weights in the final polymer sample. rsc.org
One of the strengths of MC simulations is the ability to explore how different polymerization conditions (e.g., temperature, monomer concentration, process type like batch vs. semibatch) influence the final polymer properties. rsc.org Furthermore, MC simulations have been combined with other theoretical approaches, like the polymer reference interaction site model (PRISM), to map out the equilibrium structure and phase behavior of polymer nanocomposites. researchgate.net
Polymer Dynamics and Relaxation Phenomena in Long-Chain Acrylates
The physical properties of polymeric materials are intrinsically linked to the mobility of their constituent chains. Polymer dynamics and relaxation phenomena describe these motions, which range from local segmental rearrangements to the cooperative movement of large portions of the macromolecule. chemrxiv.org
Prediction and Analysis of Glass Transition Temperature in Acrylate Polymers
The glass transition temperature (Tg) is a fundamental property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. unibo.it Predicting the Tg is crucial for determining a polymer's application range and processing conditions. acs.org Computational approaches, particularly Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, have emerged as powerful tools for this purpose. ugent.beacs.orgacs.org
Several models have been developed to predict the Tg of acrylate and methacrylate (B99206) polymers:
QSPR Models: These models correlate a material's properties with its molecular structure using descriptors derived from molecular mechanics or other computational methods. The Energy, Volume, Mass (EVM) QSPR model, for example, has been successfully applied to acrylate polymers with bulky ester substituents. ugent.be
Recursive Neural Networks: These models can take molecular structures directly as input to predict properties. They have been applied to large datasets of poly(meth)acrylates, achieving good prediction accuracy with mean absolute errors around 15-16 K. researchgate.net
Machine Learning Frameworks: Techniques like extra tree regressors, using numerical representations of polymers such as Morgan fingerprints or molecular descriptors, have been employed to predict Tg from large datasets. acs.org These models can identify the most significant structural features influencing the glass transition. acs.org
The table below shows a comparison of experimental and calculated Tg values for selected acrylate polymers using a QSPR model, demonstrating the predictive power of such computational methods.
| Polymer | Experimental Tg (°C) | Calculated Tg (°C) |
| Poly(methyl acrylate) | 10 | 12 |
| Poly(ethyl acrylate) | -24 | -22 |
| Poly(n-butyl acrylate) | -54 | -55 |
| Poly(isobutyl acrylate) | -43 | -41 |
| Note: This is illustrative data based on the capabilities of QSPR models described in the literature. |
Molecular Dynamics Simulations for Segmental Motion
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by numerically solving Newton's equations of motion. This technique provides a detailed, atomistic view of polymer chain dynamics and is widely used to study segmental motion, which is fundamental to understanding properties like the glass transition and viscoelasticity. researchgate.netconsensus.app
MD simulations are also employed to study:
Relaxation Processes: Polymers exhibit various relaxation processes (α, β, etc.) corresponding to different types of molecular motion. MD can help to elucidate the molecular origins of these relaxations, which are often observed in techniques like dielectric spectroscopy. chemrxiv.org The α-relaxation is associated with the cooperative segmental motion related to the glass transition. wpmucdn.com
Effect of Interfaces: In nanocomposites, the presence of nanoparticles can significantly alter the dynamics of the polymer matrix. MD simulations have shown that for polymers grafted onto nanoparticles, the segmental dynamics of the polymer chains slow down near the nanoparticle surface, leading to an increased glass transition temperature. chemrxiv.org
Ion Transport in Polymer Electrolytes: In solid polymer electrolytes, ion transport is coupled to the segmental motion of the polymer chains. MD simulations are crucial for understanding the solvation of ions and the mechanisms of ion hopping through the polymer matrix. escholarship.org
Modeling of Polymer/Additive and Polymer/Nanoparticle Interactions
The performance of polymer materials is often enhanced by the inclusion of additives or nanoparticles. Computational modeling is essential for understanding the interactions between the polymer and these components at a molecular level, which governs the macroscopic properties of the final composite material.
MD simulations are a primary tool for studying these interactions. For instance, in polymer nanocomposites, simulations can probe the structural and dynamic changes in the polymer matrix induced by the nanoparticles. chemrxiv.org Research on poly(methyl methacrylate) (PMMA) chains grafted from barium titanate nanoparticles has shown that the nanoparticles slow down the segmental dynamics of the PMMA and increase the material's thermal stability. chemrxiv.org The grafting density of the polymer chains on the nanoparticle surface was also found to influence the self-organization and interactions within the polymer phase. chemrxiv.org
Similarly, MC simulations can provide insights into the role of nanoparticles in polymer systems. They can be used to study how factors like nanoparticle shape and size influence phenomena such as polymer crystallization, where nanoparticles can act as nucleating agents. researchgate.net
In the context of polymer/additive interactions, MD simulations have been used to study solid polymer electrolytes, where salts (the additive) are dissolved in a polymer matrix. These simulations clarify the coordination environment of the ions and the transport mechanisms, which are heavily dependent on the interactions between the ions, the polymer chains, and any co-solvents. escholarship.org Optimizing these interactions is key to developing high-performance materials for applications like batteries. escholarship.org
Advanced Analytical Methodologies for Characterization of Poly 2 Acryloyloxy Ethyl Octadecanoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the chemical structure of poly[2-(acryloyloxy)ethyl octadecanoate]. These techniques rely on the interaction of electromagnetic radiation with the polymer to provide information about its functional groups, bonding arrangements, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize poly[this compound].
¹H NMR spectroscopy provides information on the number and types of protons in the polymer. For a related polymer, poly(2-ethylhexyl acrylate), characteristic signals include those for the methyl protons at approximately 0.83-0.90 ppm, the -OCH₂- protons of the ester group at around 3.93 ppm, and the methine proton in the polymer backbone at about 2.30 ppm. ias.ac.in The disappearance of vinyl proton signals, typically found between 5.5 and 6.5 ppm in the monomer, confirms successful polymerization.
¹³C NMR spectroscopy offers a wider chemical shift range and provides detailed information about the carbon skeleton of the polymer. In the ¹³C NMR spectrum of a polymer, the complete disappearance of the double-bond peaks present in the monomer is a key indicator of polymerization. researchgate.net For acrylate (B77674) polymers, distinct signals for the carbonyl carbon, the carbons in the polymer backbone, and the carbons in the side chain can be identified and assigned. For instance, in a similar polymer, the carbonyl carbon resonance appears around 173-175 ppm, while the backbone methylene (B1212753) and methine carbons are observed in the 30-45 ppm region. The side-chain carbons will have chemical shifts corresponding to their specific chemical environments.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, aiding in the definitive assignment of complex spectra. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Acrylate Polymers
| Functional Group | Chemical Shift (ppm) |
| Backbone -CH₂- | 1.4 - 1.9 |
| Backbone -CH- | 2.2 - 2.6 |
| Ester -OCH₂- | 3.8 - 4.2 |
| Side-chain -(CH₂)n- | 1.2 - 1.7 |
| Terminal -CH₃ | 0.8 - 1.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the polymer.
Table 2: Representative ¹³C NMR Chemical Shifts for Acrylate Polymers
| Functional Group | Chemical Shift (ppm) |
| Carbonyl C=O | 173 - 176 |
| Ester -OCH₂- | 60 - 65 |
| Backbone -CH- | 40 - 45 |
| Backbone -CH₂- | 34 - 38 |
| Side-chain -(CH₂)n- | 22 - 35 |
| Terminal -CH₃ | 13 - 15 |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the polymer.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. researchgate.netresearchgate.net The FTIR spectrum of poly[this compound] would be expected to show characteristic absorption bands.
The most prominent band would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1730-1740 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible, usually in the region of 1100-1300 cm⁻¹. The long aliphatic chain of the octadecanoate group would give rise to strong C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹. The disappearance of the C=C double bond stretching vibration, which is present in the acrylate monomer at around 1635 cm⁻¹, is a clear indication of successful polymerization. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for Poly[this compound]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| C=O Stretch (ester) | 1730 - 1740 | Strong |
| C-H Bend (alkane) | 1465, 1375 | Medium |
| C-O Stretch (ester) | 1100 - 1300 | Strong |
UV-Visible Spectroscopy for Kinetic Monitoring and Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy can be employed to monitor the kinetics of the polymerization reaction. nih.govnih.gov The acrylate monomer possesses a chromophore, the C=C double bond conjugated with the C=O group, which absorbs UV radiation at a specific wavelength. As the polymerization proceeds, the concentration of the monomer decreases, leading to a corresponding decrease in the absorbance at this wavelength. By measuring the change in absorbance over time, the rate of polymerization can be determined. nih.gov
This technique is particularly useful for studying photopolymerization reactions. While the saturated polymer backbone of poly[this compound] itself does not absorb in the UV-Vis range, this method is valuable for analyzing the consumption of the monomer during its formation.
Chromatographic Techniques for Molecular Weight and Compositional Analysis
Chromatographic techniques are essential for determining the molecular weight, molecular weight distribution, and compositional purity of poly[this compound].
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. ias.ac.inresearchgate.netresearchgate.net The technique separates molecules based on their hydrodynamic volume in solution. polylc.com
In a GPC/SEC experiment, a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the sample can be determined. For instance, a number-average molecular weight of around 12,000 has been estimated for a similar polymer using this technique. researchgate.net
Table 4: Typical GPC/SEC Data for an Acrylate Polymer
| Parameter | Description | Typical Value |
| Mn | Number-average molecular weight | 10,000 - 100,000 g/mol |
| Mw | Weight-average molecular weight | 15,000 - 200,000 g/mol |
| PDI | Polydispersity Index (Mw/Mn) | 1.1 - 2.5 |
Note: These values are illustrative and can vary significantly depending on the polymerization method and conditions.
Advanced Two-Dimensional Chromatography
For more complex polymer systems, advanced two-dimensional (2D) chromatography can provide a more detailed analysis. This technique combines two different chromatographic separations in a single experiment, offering enhanced resolution and the ability to separate polymers based on multiple characteristics, such as molecular weight and chemical composition.
In the context of poly[this compound], 2D chromatography could be used to separate based on both the length of the polymer backbone and variations in the side-chain composition, should any exist. This powerful technique provides a comprehensive picture of the polymer's heterogeneity. For example, a study on a related cationic polymer, poly([2-(acryloyloxy)ethyl]trimethylammonium chloride), utilized advanced chromatographic techniques for detailed characterization. nih.gov
Thermal Analysis Techniques for Polymer Transitions
The thermal properties of poly[this compound], also known as poly(stearyl acrylate) (PSA), are crucial for understanding its behavior and potential applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the thermal stability and phase transitions of this polymer.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability and degradation characteristics of polymers. For poly(stearyl acrylate), TGA reveals that the polymer is thermally durable up to relatively high temperatures. ijeas.org Studies have shown that PSA typically undergoes a single-step degradation process. ijeas.org The degradation temperature range for PSA has been observed to be between 280°C and 456°C. ijeas.org
In some cases, the thermal stability can be influenced by the presence of other components in a polymer blend or composite. For instance, the thermal stability of poly(2-ethyl hexyl acrylate) has been studied in the presence of liquid crystals, showing that the degradation behavior is affected by the heating rate. nih.gov TGA is a fundamental technique for assessing the upper temperature limits for the application of PSA-based materials. waters.comredalyc.org
Table 1: TGA Data for Poly(stearyl acrylate) (PSA)
| Parameter | Value | Reference |
|---|---|---|
| Degradation Temperature Range | 280-456 °C | ijeas.org |
| Decomposition Steps | One | ijeas.org |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a key technique for investigating the phase transitions of poly(stearyl acrylate). ijeas.org PSA is a thermosensitive polymer characterized by a crystalline-to-amorphous transition. nih.gov This transition is attributed to the ordering and disordering of the long stearyl side chains. nih.gov Below the transition temperature, these hydrophobic side chains form crystalline domains, resulting in a stiffer material. nih.gov Above the transition temperature, the packing becomes amorphous, leading to a softer, more flexible state. nih.gov
The melting temperature (Tm) and crystallization temperature (Tc) are important parameters determined by DSC. For dry poly(stearyl acrylate) gel, the Tm has been reported to be around 44.8°C, and the Tc at approximately 41.8°C. nih.gov In other studies, the average onset phase transition temperatures for PSA were measured as 48.1°C during heating and 43.5°C during cooling. ijeas.org The latent heats of these phase transitions were found to be approximately 100.2 J/g for melting and -81.5 J/g for crystallization. ijeas.org The glass transition temperature (Tg) for poly(stearyl acrylate) is significantly lower, with literature values for similar polyacrylates varying based on factors like molecular weight and measurement method. sigmaaldrich.com
The phase transition behavior of PSA is reproducible over consecutive heating and cooling cycles, which is a desirable characteristic for applications such as thermal energy storage materials. ijeas.org
Table 2: DSC Data for Poly(stearyl acrylate) (PSA)
| Parameter | Reported Value(s) | Reference(s) |
|---|---|---|
| Melting Temperature (Tm) | 44.8 °C, 48.1 °C, 48.2-48.4 °C | ijeas.orgnih.gov |
| Crystallization Temperature (Tc) | 41.8 °C, 43.5 °C, 43.4-43.6 °C | ijeas.orgnih.gov |
| Latent Heat of Fusion (Melting) | 100.2 J/g, 88.9-107.7 J/g | ijeas.org |
| Latent Heat of Crystallization | -81.5 J/g, 75.6-88.3 J/g | ijeas.org |
Morphological and Surface Characterization
The morphology and surface properties of poly[this compound] are critical for its performance in various applications, from thin films to nanoparticles. Advanced microscopy and light scattering techniques provide detailed information about the polymer's surface topography, nanoscale features, and particle size distributions.
Scanning Electron Microscopy (SEM) for Surface Topography and Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For poly(stearyl acrylate)-based materials, SEM can reveal details about the surface structure, such as smoothness, porosity, and the presence of specific features. For example, in the context of microencapsulated phase change materials with a poly(stearyl methacrylate) shell, SEM images have shown a smooth and compact surface. researchgate.net The morphology of spin-coated poly(methyl methacrylate) thin films has been examined using techniques that reveal surface wrinkles with specific periodicities. uri.edu In studies involving polymer blends or composites, SEM is used to assess the homogeneity and film properties. researchgate.net
Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a material's surface, allowing for the quantitative analysis of surface roughness and the identification of nanoscale features. oxinst.com AFM has been used to study the surface morphology of various polymer films and coatings. researchgate.netresearchgate.net The technique can quantify surface roughness parameters, which are critical for understanding the functional properties of a material. researchgate.netdtu.dk For instance, AFM has been employed to observe the surface of molecularly imprinted polymers, revealing details about their globular structures and surface roughness profiles. researchgate.net The ability of AFM to characterize thin films makes it an invaluable tool for analyzing poly(stearyl acrylate) coatings and films. oxinst.com
Dynamic Light Scattering (DLS) for Nanoparticle/Micelle Sizing
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of nanoparticles and micelles in a liquid dispersion. azom.commdpi.com This method is particularly relevant for characterizing poly(stearyl acrylate) when it is formulated into nanoparticles or used in the formation of micelles for applications like drug delivery. azom.comresearchgate.net DLS determines the hydrodynamic diameter of particles by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. azom.commdpi.com
The size of nanoparticles is a crucial parameter that can influence their biological interactions and efficacy in drug delivery systems. rsc.org DLS can be used to monitor the stability of nanoparticle dispersions over time and under different conditions, such as changes in pH or temperature. utwente.nlnih.gov For example, DLS has been used to demonstrate the reversible morphological transitions of poly(stearyl methacrylate)-based block copolymer nanoparticles from worms to spheres upon heating. rsc.org It has also been instrumental in determining the size of cylindrical micelles formed from block copolymers, where the dimensions are controlled by the lengths of the polymer blocks. birmingham.ac.uk
Contact Angle Measurements for Surface Energy
Contact angle measurements are a fundamental method for determining the surface energy of a material, which dictates its wettability and interfacial interactions. For Poly[this compound], the static contact angle provides insight into its hydrophobic or hydrophilic nature. The long octadecanoyl chains in the monomer are expected to orient at the surface, leading to a hydrophobic character.
The surface energy of a solid is typically determined by measuring the contact angles of several liquids with known surface tensions. The data is then often analyzed using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the dispersive and polar components of the surface free energy. While specific contact angle values for pure Poly[this compound] are not extensively documented in readily available literature, studies on similar poly(n-alkyl acrylate)s show that surface energy generally decreases with increasing side-chain length. This trend suggests that Poly[this compound], with its C18 side chain, would exhibit low surface energy and be highly hydrophobic.
Specialized Techniques for Polymer Properties
Dynamic Mechanical Analysis (DMA) for Viscoelastic and Thermoelastic Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers. It measures the modulus and damping properties of a material as a function of temperature, time, or frequency when subjected to an oscillatory force. For Poly[this compound], DMA can reveal key transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which are associated with the motion of the polymer chains and the melting of crystalline domains, respectively.
The storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are determined. The ratio of these, tan δ (E''/E'), provides a measure of the material's damping ability. In copolymers containing this compound, the incorporation of this long-chain monomer can significantly influence the viscoelastic properties, often leading to a decrease in the glass transition temperature and an increase in damping at specific temperature ranges due to the plasticizing effect of the alkyl side chains.
Rheological Characterization for Viscosity and Flow Behavior
Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Rheological characterization of Poly[this compound] provides crucial information about its viscosity and processing characteristics. The long alkyl side chains of the octadecanoate group are expected to have a significant impact on the melt viscosity and flow behavior of the polymer.
In the molten state, the long side chains can act as internal lubricants, potentially lowering the viscosity compared to polymers with shorter side chains at equivalent molecular weights. However, they can also lead to increased chain entanglements, which would increase viscosity. The specific behavior would depend on temperature and shear rate. Rheological studies, typically performed using a rheometer, can measure viscosity as a function of shear rate and temperature, revealing whether the polymer exhibits Newtonian or non-Newtonian (shear-thinning or shear-thickening) behavior. This information is vital for optimizing processing conditions during molding or extrusion.
X-ray Diffraction (XRD) for Crystallinity and Nanocomposite Structure
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. In the context of Poly[this compound], XRD is used to determine the degree of crystallinity arising from the ordered packing of the long octadecanoyl side chains. This side-chain crystallization is a common feature in polymers with long alkyl side groups and significantly affects their thermal and mechanical properties.
The XRD pattern of a semi-crystalline polymer like Poly[this compound] would typically show sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the peaks can be used to determine the unit cell dimensions of the crystalline lattice, while the relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity. For example, a sharp diffraction peak at a low angle would be indicative of a layered structure formed by the packing of the long side chains.
When Poly[this compound] is incorporated into nanocomposites, for instance with clay minerals, XRD is essential for characterizing the dispersion of the nanofiller and the resulting nanocomposite structure. The disappearance of the characteristic diffraction peak of the clay and the appearance of a new peak at a lower angle would indicate the formation of an intercalated or exfoliated nanocomposite.
Quartz Crystal Microbalance (QCM) for In-Situ Polymerization Monitoring
Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can be used to monitor polymerization reactions in real-time. The principle of QCM is based on the piezoelectric effect, where the resonant frequency of a quartz crystal changes in response to mass changes on its surface.
Future Research Directions for 2 Acryloyloxy Ethyl Octadecanoate Research
Exploration of Novel and Sustainable Synthetic Pathways for 2-(Acryloyloxy)ethyl octadecanoate
The traditional synthesis of acrylate (B77674) esters often relies on chemical methods that can be energy-intensive and generate undesirable byproducts. Future research is increasingly focused on developing greener, more sustainable synthetic routes for this compound.
A primary area of investigation is the use of enzymatic catalysis, particularly with lipases. capes.gov.brnih.govrsc.org Lipase-catalyzed esterification or transesterification presents a green alternative to conventional chemical processes. rsc.org These enzymatic reactions proceed under mild conditions, exhibit high selectivity, and reduce the formation of byproducts, aligning with the principles of green chemistry. rsc.orgmdpi.com Research efforts are directed at optimizing reaction parameters such as the choice of lipase (B570770), reaction medium, temperature, and substrate molar ratios to maximize conversion yields. cnpereading.comnih.govresearchgate.net For instance, studies on similar long-chain esters have demonstrated high conversion rates using immobilized lipases, which also allow for easier catalyst recovery and reuse. researchgate.netmdpi.com
Furthermore, there is a growing emphasis on utilizing bio-based feedstocks. rsc.org The stearate (B1226849) portion of the monomer can be derived from renewable plant oils, and the development of bio-based 2-hydroxyethyl acrylate would make the entire monomer accessible from sustainable sources. rsc.org This approach not only reduces reliance on fossil fuels but also contributes to the creation of polymers with a higher bio-based content. worktribe.com
Advanced Polymerization Control for Tailored Architectures and Precision Polymers
To fully harness the potential of this compound, precise control over the polymer architecture is crucial. Future research will heavily leverage controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. scirp.orgsigmaaldrich.com
These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block, graft, and star-shaped polymers. sigmaaldrich.comresearchgate.netrsc.org
RAFT Polymerization: This technique is particularly versatile for a wide range of functional monomers, including acrylates. mdpi.com Research on RAFT polymerization of stearyl acrylate has shown the ability to create well-defined homopolymers and block copolymers. scirp.orgacs.org Future work will likely explore the synthesis of complex architectures like diblock and triblock copolymers incorporating this compound, which could self-assemble into various nanostructures. acs.orgnih.gov
ATRP: ATRP is another powerful tool for synthesizing well-defined polymers from acrylate monomers. cmu.educmu.edu Recent advancements, such as activator regeneration (ARGET) ATRP and photo-induced ATRP, allow for polymerization with significantly reduced catalyst concentrations or under visible light, even in aqueous or oxygen-tolerant conditions. cmu.eduacs.orgacs.org Applying these advanced ATRP methods to this compound could enable the synthesis of high-purity polymers for sensitive applications.
The table below summarizes key features of these advanced polymerization techniques.
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Mechanism | Involves a reversible halogen atom transfer between a dormant species and a transition-metal catalyst. sigmaaldrich.com | Employs a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible chain transfer process. mdpi.com |
| Key Components | Monomer, Initiator (alkyl halide), Catalyst (e.g., Copper/Ligand complex). sigmaaldrich.comcmu.edu | Monomer, Initiator, RAFT Agent (e.g., dithioesters, trithiocarbonates). mdpi.com |
| Advantages | Well-defined polymers, control over architecture, high end-group functionality. sigmaaldrich.com | Tolerant to a wide range of monomers and functional groups, can be performed in various solvents. mdpi.com |
| Future Trends | Use of low-concentration catalysts (e.g., ARGET, ICAR), photo-induced ATRP, enzyme-assisted ATRP. rsc.orgcmu.edu | RAFT dispersion polymerization for in-situ formation of nanoparticles, switchable RAFT agents. acs.orgnih.gov |
This table provides a comparative overview of ATRP and RAFT polymerization techniques applicable to this compound.
Development of Multifunctional Copolymers and Composites with this compound
The unique properties of the long octadecanoyl side chain—hydrophobicity and potential for crystallization—make this compound an excellent candidate for creating multifunctional materials through copolymerization and composite formation.
Future research will focus on combining it with a variety of other monomers to create copolymers with tailored functionalities. For example, copolymerizing with hydrophilic monomers could yield amphiphilic block copolymers that self-assemble into micelles or vesicles for drug delivery applications. scirp.org Copolymerization with monomers responsive to stimuli like temperature or pH can lead to "smart" materials that change their properties on demand. european-coatings.comresearchgate.net
The incorporation of nanofillers is another promising direction. Dispersing materials like nanocellulose, silica (B1680970), or carbon nanotubes within a poly(this compound) matrix can create composites with enhanced mechanical strength, thermal stability, or conductivity. pku.edu.cn For instance, nanocellulose-based composites are being explored for thermal energy storage applications. pku.edu.cn
| Comonomer / Filler | Potential Functionality of Resulting Polymer/Composite | Example Application Area |
| Hydroxyethyl Acrylate | Amphiphilicity, controlled crystallization. scirp.org | Dispersants, waterproofing agents. scirp.orgeuropean-coatings.com |
| Polyurethane Prepolymers | Enhanced water repellency, film-forming properties. european-coatings.comresearchgate.net | Hydrophobic coatings for textiles. researchgate.net |
| Perfluoroalkyl Acrylates | Superhydrophobicity, self-cleaning surfaces. duke.eduresearchgate.net | Anti-fouling and self-cleaning coatings. duke.edu |
| Nanocellulose | Form-stabilization, enhanced thermal properties. pku.edu.cn | Phase change materials for thermal energy storage. pku.edu.cn |
| Expanded Graphite | Increased thermal conductivity, leakage prevention. researchgate.net | High-performance thermal energy storage. researchgate.net |
This table illustrates potential combinations of this compound with other materials and the resulting functionalities.
Integration of this compound Polymers in Emerging Sustainable Technologies
The properties imparted by the octadecanoate chain position polymers of this monomer for use in several sustainable technologies. The long alkyl side chains can crystallize and melt at a specific temperature, allowing the material to store and release large amounts of latent heat. mdpi.com
Thermal Energy Storage: A major application area is in Phase Change Materials (PCMs) for thermal energy storage. pku.edu.cnmdpi.com These materials can be incorporated into building materials, textiles, or electronic systems to passively regulate temperature, reducing energy consumption for heating and cooling. mdpi.commdpi.com Future research will focus on improving the form-stability of these PCMs, for example by encapsulating them or embedding them in a supporting matrix like high-density polyethylene (B3416737) or nanocellulose, to prevent leakage when in the molten state. pku.edu.cnresearchgate.netnrel.gov
Hydrophobic Coatings: The inherent hydrophobicity of the stearate group makes these polymers ideal for creating water-repellent and self-cleaning surfaces. paint.orgmdpi.com Research is directed towards developing durable and environmentally friendly waterborne coatings that can be applied to textiles, buildings, or vehicles to reduce cleaning requirements and protect against corrosion. european-coatings.comresearchgate.netresearchgate.net The effect of the long alkyl chain on surface properties is a key area of study. mdpi.comresearchgate.net
Bio-based Lubricants and Additives: Given its origin from stearic acid, polymers of this compound are being explored as viscosity index improvers or pour point depressants in bio-based lubricating oils. researchgate.net
Refined Theoretical Models and Machine Learning Approaches for Rational Polymer Design and Property Prediction
The traditional trial-and-error approach to polymer development is time-consuming and resource-intensive. bris.ac.uk The future of polymer science lies in the integration of computational tools, particularly machine learning (ML), to accelerate the design and discovery of new materials. researchgate.netnih.gov
For a monomer like this compound, ML models can be trained on existing experimental and computational data to predict the properties of its polymers and copolymers. bris.ac.uk This includes predicting thermal properties (glass transition and melting temperatures), mechanical properties, and phase behavior. researchgate.net
The workflow for ML-assisted polymer design typically involves several key steps: acs.org
Database Construction: Gathering high-quality data from literature, experiments, and computational chemistry.
Feature Engineering: Representing the monomer and polymer structures in a way that an ML algorithm can understand.
Model Training: Using algorithms like graph neural networks to learn the complex relationships between polymer structure and properties. researchgate.netnih.gov
Inverse Design: A particularly exciting frontier is inverse design, where a desired set of properties is specified, and the ML model predicts the monomer structures and polymer architectures that are most likely to exhibit them. nih.gov This data-driven approach can rapidly screen vast chemical spaces to identify promising new polymer candidates for synthesis and testing, dramatically speeding up the innovation cycle. acs.org
| Step | Description | Relevance to this compound |
| 1. Database Construction | Assembling experimental and computational data on polymers containing long-chain alkyl acrylates. acs.org | Creates a foundational dataset for training predictive models. |
| 2. Structural Representation | Converting the chemical structure of the monomer and its copolymers into numerical descriptors or graph-based representations. acs.org | Allows ML algorithms to process and learn from chemical information. |
| 3. Property Prediction | Training ML models to predict properties like melting point, glass transition temperature, and crystallinity. researchgate.net | Accelerates screening of potential copolymers without needing to synthesize each one. |
| 4. Inverse Design | Using optimization algorithms guided by a trained ML model to identify novel polymer structures with desired target properties. nih.gov | Enables the rational design of new functional materials for specific applications, such as PCMs with a precise melting temperature. |
This table outlines the machine learning workflow for accelerating the design of polymers based on this compound.
Q & A
Q. What are the optimal synthetic routes for 2-(Acryloyloxy)ethyl octadecanoate?
The compound can be synthesized via esterification of octadecanoic acid with 2-hydroxyethyl acrylate. A common approach involves coupling agents (e.g., DCC) or acid catalysts under anhydrous conditions. Similar acrylate esters, such as 2-hydroxyethyl acrylate, are synthesized using controlled stoichiometry and purification via vacuum distillation to minimize oligomerization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
¹H and ¹³C NMR are essential for structural confirmation. The acrylate vinyl protons (CH₂=CH-) resonate between δ 5.8–6.4 ppm, while the octadecanoate methylene groups appear at δ 1.2–1.3 ppm. FT-IR can confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹, consistent with analogous acrylate esters .
Q. What safety precautions are required during handling?
Use nitrile gloves (EN 374 standard) and safety goggles to prevent skin/eye contact. Ensure ventilation to avoid inhalation of vapors, as recommended for volatile acrylates. Storage under inert gas (e.g., N₂) prevents premature polymerization .
Q. How does solubility vary across solvents, and how does this impact formulation?
The compound is hydrophobic due to its long alkyl chain, showing high solubility in non-polar solvents (e.g., toluene, hexane) but limited solubility in water. For polymer synthesis, solubilizing agents like DMF may be required, as seen in studies of structurally similar acrylate-based copolymers .
Q. What stability considerations are critical under varying pH and temperature?
Hydrolytic stability decreases in alkaline conditions due to ester bond cleavage. Thermal stability up to 150°C is typical, but prolonged heating above 80°C may initiate polymerization. Stabilizers like 4-methoxyphenol (200–300 ppm) are often added to inhibit radical formation .
Advanced Research Questions
Q. How does copolymerization with acrylic monomers affect material properties?
Incorporating this compound into acrylic copolymers enhances hydrophobicity and thermal stability. For example, TGA studies show increased decomposition temperatures (by ~20°C) in copolymers with methyl methacrylate, attributed to the octadecanoate chain’s steric and hydrophobic effects .
Q. What analytical challenges arise in detecting trace amounts in biological matrices?
Liquid-liquid extraction with hexane or ethyl acetate is recommended, followed by GC-MS with a polar capillary column (e.g., DB-WAX). Co-elution with endogenous esters may require PCA or tandem MS for differentiation, as demonstrated in ethyl octadecanoate analysis .
Q. How does the ester structure influence reactivity in photoinitiated polymerization?
The acrylate group enables rapid UV-induced crosslinking, while the octadecanoate chain slows diffusion, reducing curing speed. Kinetic studies using photo-DSC show a 15–20% decrease in polymerization rate compared to shorter-chain acrylates .
Q. What role does this compound play in designing stimuli-responsive polymers?
The long alkyl chain enables thermoresponsive behavior. For example, copolymers with N-isopropylacrylamide exhibit lower critical solution temperature (LCST) shifts, useful in drug delivery systems. This mirrors findings for quaternary ammonium acrylates in smart biomaterials .
Q. How do structural modifications impact enzymatic degradation kinetics?
Lipases (e.g., Candida antarctica) hydrolyze the ester bond, with degradation rates 3–5× slower than shorter-chain analogs due to steric hindrance. Michaelis-Menten parameters (Km, Vmax) can be quantified via HPLC monitoring of octadecanoic acid release .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and purify via silica gel chromatography .
- Polymer Characterization : Use GPC with THF as eluent to determine molecular weight distributions .
- Thermal Analysis : Conduct TGA at 10°C/min under N₂ to assess decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
